Amphotericin X1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

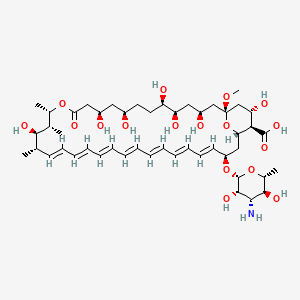

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVDQCUUOUTLI-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway and Genetic Precursors of Amphotericin X1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin X1, a 13-O-methyl derivative of the potent antifungal agent Amphotericin B, holds promise for improved therapeutic properties. Understanding its biosynthesis is crucial for targeted genetic engineering and the development of novel, superior antifungal drugs. This guide provides a detailed examination of the core biosynthetic pathway leading to this compound, focusing on its genetic precursors and the enzymatic machinery involved. As direct research on this compound's biosynthesis is limited, this guide extensively details the well-characterized Amphotericin B pathway in Streptomyces nodosus and proposes the final enzymatic step to yield this compound. This document includes quantitative data on precursor supply and metabolite production, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction to Amphotericin Polyketides

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus.[1][2] It is a clinically vital drug for treating severe systemic fungal infections. Its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. This compound is a naturally occurring derivative of Amphotericin B, distinguished by a methyl group at the C13 hydroxyl position. This modification has the potential to alter the compound's efficacy, toxicity, and pharmacokinetic profile. The biosynthesis of these complex natural products is orchestrated by a large multienzyme complex known as a Type I polyketide synthase (PKS).

The Amphotericin Biosynthetic Gene Cluster

The genetic blueprint for amphotericin biosynthesis resides in a large gene cluster within the Streptomyces nodosus chromosome. This cluster contains the genes encoding the PKS machinery, as well as enzymes responsible for subsequent modifications (post-PKS tailoring), regulation, and export.

Polyketide Synthase (PKS) Genes

The core of the amphotericin macrolide ring is assembled by a modular Type I PKS. This enzymatic assembly line is encoded by a set of large genes within the cluster. Each module is responsible for the addition and modification of a specific two-carbon unit derived from either acetyl-CoA or malonyl-CoA. The amphotericin PKS consists of a loading module and 18 extension modules, each containing a specific set of catalytic domains.

Table 1: Key Domains of the Amphotericin Polyketide Synthase

| Domain | Function |

| Acyltransferase (AT) | Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation to elongate the polyketide chain. |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. |

| Dehydratase (DH) | Removes a water molecule to form a double bond. |

| Enoyl Reductase (ER) | Reduces the double bond to a single bond. |

| Thioesterase (TE) | Catalyzes the release and cyclization of the final polyketide chain. |

Post-PKS Modification Genes

Once the polyketide chain is synthesized and cyclized, it undergoes a series of tailoring reactions to yield the final bioactive molecule. The genes for these enzymes are also located within the amphotericin gene cluster.

-

Hydroxylases: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the macrolide ring.

-

Glycosyltransferase: A specific glycosyltransferase attaches a mycosamine sugar moiety, which is crucial for the antifungal activity of Amphotericin B.

-

Methyltransferase (Proposed for this compound): Based on the structure of this compound, a dedicated S-adenosylmethionine (SAM)-dependent O-methyltransferase is proposed to catalyze the final methylation of the C13 hydroxyl group of Amphotericin B.

The Biosynthetic Pathway of Amphotericin B and the Proposed Formation of this compound

The biosynthesis of amphotericin begins with the assembly of the polyketide backbone from acetate and propionate precursors, followed by a series of modifications.

Precursor Supply

The building blocks for the polyketide chain are derived from primary metabolism:

-

Acetyl-CoA: Provides the starter unit and several extender units.

-

Propionyl-CoA: Is carboxylated to form methylmalonyl-CoA, the other key extender unit.

Enhancing the intracellular pools of these precursors is a key strategy for improving amphotericin production.

Table 2: Quantitative Data on Amphotericin Production in S. nodosus Strains

| Strain | Genetic Modification | Amphotericin B Titer (g/L) | Amphotericin A Titer (g/L) | Reference |

| S. nodosus ZJB2016050 | Mutagenesis (high-yield) | 5.9 | 0.6 | [2] |

| S. nodosus ATCC14899 | Wild-type | 7.5 (mg/g DCW) at 96h | 1.6 (mg/g DCW) at 96h | [3] |

| S. nodosus ZJB2016050 | High-yield mutant | 9.73 (mg/g DCW) at 96h | 0.35 (mg/g DCW) at 96h | [3] |

| S. nodosus VMR4A | Overexpression of oxygen-taking, precursor-acquiring, and product-exporting genes in a high-yield mutant | 6.58 | Decreased by 45% compared to parent | [4] |

Note: Direct quantitative data for this compound production is not currently available in published literature.

Polyketide Chain Assembly and Cyclization

The PKS modules sequentially add and modify the extender units to build the linear polyketide chain. The thioesterase domain then catalyzes the macrolactonization to form the characteristic ring structure.

Post-PKS Tailoring of Amphotericin B

The macrolide core undergoes hydroxylation and glycosylation to produce Amphotericin B.

Proposed Final Biosynthetic Step to this compound

It is hypothesized that an O-methyltransferase acts on Amphotericin B to yield this compound. This enzyme would utilize S-adenosylmethionine (SAM) as a methyl donor.

Caption: Proposed biosynthetic pathway of this compound from primary metabolic precursors.

Experimental Protocols

The identification and characterization of the genes and enzymes in the this compound biosynthetic pathway involve a combination of molecular biology, bioinformatics, and analytical chemistry techniques.

Identification of the Putative O-Methyltransferase Gene

A bioinformatics approach is the first step to pinpoint candidate genes.

Caption: Workflow for the bioinformatic identification of a candidate O-methyltransferase gene.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from S. nodosus.

-

Genome Sequencing: The genome is sequenced using a long-read sequencing technology to facilitate the assembly of the large PKS gene cluster.

-

Bioinformatic Analysis:

-

The assembled genome is analyzed using tools like antiSMASH to identify the boundaries of the amphotericin biosynthetic gene cluster.[5]

-

Within or adjacent to this cluster, open reading frames (ORFs) are annotated.

-

Homology searches (e.g., BLAST) are performed against databases to identify ORFs with sequence similarity to known O-methyltransferases, particularly those that act on polyketide or similar substrates.

-

Heterologous Expression and Characterization of the Candidate Methyltransferase

To confirm the function of the candidate gene, it is expressed in a heterologous host, and the resulting enzyme's activity is tested.

Methodology:

-

Gene Cloning: The candidate methyltransferase gene is amplified from S. nodosus genomic DNA via PCR and cloned into an E. coli expression vector.

-

Protein Expression and Purification: The recombinant protein is overexpressed in E. coli and purified using affinity chromatography.

-

In Vitro Methyltransferase Assay:

-

The purified enzyme is incubated with Amphotericin B as the substrate and S-adenosylmethionine (SAM) as the methyl donor.

-

The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

-

Caption: Experimental workflow for the functional characterization of the proposed O-methyltransferase.

Gene Knockout in S. nodosus

To definitively prove the gene's role in vivo, a targeted gene knockout is performed in S. nodosus.

Methodology:

-

Construct a Gene Disruption Cassette: A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target methyltransferase gene.

-

Introduce the Cassette into S. nodosus: The disruption cassette is introduced into S. nodosus via conjugation from E. coli.

-

Select for Double Crossover Events: Selection for the antibiotic resistance marker and screening for the loss of the vector backbone identifies clones where the native gene has been replaced by the resistance cassette.

-

Metabolite Analysis: The culture broth of the knockout mutant is analyzed by HPLC or LC-MS and compared to the wild-type strain. The absence of this compound in the mutant strain would confirm the gene's function.

Conclusion and Future Perspectives

The biosynthesis of this compound is intricately linked to the well-established Amphotericin B pathway, with a proposed final O-methylation step. The identification and characterization of the specific O-methyltransferase responsible will be a significant advancement in the field. This knowledge will enable the targeted genetic engineering of S. nodosus to potentially overproduce this compound, facilitating further investigation of its therapeutic potential. Furthermore, understanding the substrate specificity of this enzyme could open up avenues for combinatorial biosynthesis, leading to the creation of novel amphotericin derivatives with enhanced antifungal activity and reduced toxicity. The experimental approaches outlined in this guide provide a clear roadmap for researchers to unravel the final details of this compound biosynthesis and harness its potential for drug development.

References

- 1. Amphotericin biosynthesis in Streptomyces nodosus: deductions from analysis of polyketide synthase and late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B [frontiersin.org]

- 3. Enhancing the production of amphotericin B by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. floraandfona.org.in [floraandfona.org.in]

A Technical Guide to the Antifungal Spectrum of Amphotericin B Against Pathogenic Yeasts

Disclaimer: This guide addresses the antifungal agent Amphotericin B. It is presumed that the query "Amphotericin X1" contains a typographical error, as Amphotericin B is the well-established and researched compound in this class with a similar name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Amphotericin B against clinically relevant pathogenic yeasts. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction

Amphotericin B is a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955.[1] For over five decades, it has been a critical component in the treatment of life-threatening systemic fungal infections due to its broad spectrum of activity and fungicidal nature.[2][3] Despite the development of newer antifungal agents, Amphotericin B remains a cornerstone of therapy, particularly for severe mycoses.[4] This document focuses on its activity against pathogenic yeasts, which are a major cause of opportunistic infections in immunocompromised individuals.

Mechanism of Action

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[3][5] This binding leads to the formation of transmembrane channels or pores.[1][3][5] These pores disrupt the integrity of the cell membrane, causing a rapid leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), and hydrogen (H+), which ultimately leads to fungal cell death.[1][3][5]

A secondary proposed mechanism involves the induction of oxidative damage within the fungal cell through the formation of free radicals, which contributes to membrane permeability and cellular damage.[2][6] The drug's selective toxicity is attributed to its higher affinity for fungal ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3]

Spectrum of Antifungal Activity

Amphotericin B exhibits a broad spectrum of activity against most pathogenic yeasts. In vitro susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Amphotericin B is highly active against the majority of Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata. Resistance remains uncommon, although some species, such as Candida lusitaniae, may exhibit higher MIC values.[2]

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Candida albicans | 14,716 | 0.125 - 1 | 0.25 | 0.5 | [7][8] |

| Candida glabrata | 5,846 | 0.25 - 2 | 0.5 | 1 | [7][8] |

| Candida parapsilosis | 4,894 | 0.125 - 1 | 0.5 | 0.5 | [7][8] |

| Candida tropicalis | 3,624 | Not specified | 0.5 | 1 | [7] |

| Candida krusei | 809 | Not specified | 1 | 1 | [7] |

| Candida lusitaniae | 119 | Not specified | 0.5 | 1 | [7] |

| Candida dubliniensis | 130 | Not specified | 0.5 | 0.5 | [7] |

| Candida guilliermondii| 83 | Not specified | 1 | 1 |[7] |

Data compiled from large-scale studies using CLSI broth microdilution methods. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Amphotericin B is a primary therapy for cryptococcal meningitis and demonstrates potent activity against both Cryptococcus neoformans and Cryptococcus gattii.

Table 2: In Vitro Susceptibility of Cryptococcus Species to Amphotericin B

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Cryptococcus neoformans | 3,590 | 0.25 - 1 | Not specified | Not specified | [9][10] |

| Cryptococcus neoformans | 265 | ≤1 | Not specified | Not specified | [11] |

| Cryptococcus gattii | 985 | 0.25 - 1 | Not specified | Not specified |[9][10] |

MIC values for Cryptococcus species are generally low, with most isolates inhibited by concentrations ≤1 µg/mL.[9][11]

Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the reference standard for testing the in vitro susceptibility of yeasts to antifungal agents.[7][12]

This method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium (RPMI 1640) within a 96-well microtiter plate. The MIC is determined following a specified incubation period.

-

Preparation of Inoculum:

-

Select several colonies of the yeast isolate from a 24-hour-old culture on a nutrient agar plate (e.g., Sabouraud Dextrose Agar).

-

Suspend the colonies in sterile saline (0.85%).

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ cells/mL.

-

Prepare the final inoculum by diluting the stock suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the microtiter wells.[12]

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of Amphotericin B powder in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Seal the plate and incubate at 35°C.[7]

-

-

Reading the MIC Endpoint:

-

For Candida species, read the plate visually after 24 hours of incubation.[13] For Cryptococcus species, incubation for up to 72 hours may be necessary.[13]

-

The MIC for Amphotericin B is defined as the lowest drug concentration that causes complete inhibition of growth (optically clear well) compared to the growth control.[7][13]

-

Conclusion

Amphotericin B remains a potent, broad-spectrum antifungal agent with excellent in vitro activity against the most common pathogenic yeasts, including numerous Candida and Cryptococcus species. Its primary mechanism of action, targeting the essential membrane component ergosterol, contributes to its fungicidal effect and the low incidence of acquired resistance. Standardized susceptibility testing, primarily through the CLSI broth microdilution method, is crucial for monitoring susceptibility patterns and guiding clinical therapy, ensuring the continued effective use of this vital antifungal drug.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 4. New Insights Regarding Yeast Survival following Exposure to Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]

- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jidc.org [jidc.org]

- 9. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 11. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]

- 12. academic.oup.com [academic.oup.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of Amphotericin X1 for Advanced Formulation Development

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Amphotericin X1" is not a standard nomenclature. This document is based on the well-characterized polyene macrolide antibiotic, Amphotericin B (AmB), and uses "this compound" as a placeholder. The data and protocols provided are derived from studies on Amphotericin B.

Introduction

This compound is a potent, broad-spectrum antifungal agent that remains a cornerstone in the treatment of life-threatening systemic mycoses. Despite its efficacy, its clinical utility is hampered by significant formulation challenges, primarily stemming from its poor aqueous solubility and high propensity for self-aggregation, which is linked to its dose-limiting nephrotoxicity. A thorough understanding of its fundamental physical and chemical properties is therefore critical for the rational design of safer and more effective delivery systems. This guide provides an in-depth overview of these properties and presents detailed experimental protocols for their characterization, aiming to support researchers in the development of next-generation this compound formulations.

Core Physicochemical Properties

This compound is a complex macrocyclic lactone characterized by its amphiphilic nature. It possesses a rigid, lipophilic polyene region (containing seven conjugated double bonds) on one side of the macrolide ring and a flexible, hydrophilic polyhydroxyl region on the other. This duality governs its solubility, aggregation behavior, and interaction with biological membranes.

General and Spectroscopic Properties

The following table summarizes the fundamental properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₇₃NO₁₇ | [1][2] |

| Molecular Weight | 924.08 g/mol | [1][2] |

| Appearance | Yellow to orange powder | |

| Melting Point | >170 °C (with decomposition) | [1][2] |

| pKa | ~5.5 (carboxyl group), ~10.0 (amino group) | [1][2] |

| UV-Vis λmax (Methanol) | 345, 363, 382, 406 nm | [1][2] |

| UV-Vis λmax (DMSO) | 350, 368, 388, 412 nm | [3] |

Solubility Profile

This compound is practically insoluble in water at physiological pH (6-7) but shows increased solubility under acidic (pH < 2) or alkaline (pH > 11) conditions.[1][2] Its solubility in common solvents is a critical parameter for formulation design.

| Solvent | Solubility | Reference(s) |

| Water (pH 6-7) | Insoluble (<0.1 g/100 mL) | [1][4] |

| Water (pH 2 or 11) | ~0.1 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 30–40 mg/mL | [1][5] |

| Dimethylformamide (DMF) | 2–4 mg/mL | [1][5] |

| Methanol | Slightly soluble | [5] |

| Ethanol | Practically insoluble | |

| PEG 400 / Propylene Glycol (50/50 v/v) | > 1 mg/mL |

Aggregation State

In aqueous environments, the aggregation state of this compound is a primary determinant of its biological activity and toxicity. The ratio of specific peaks in its UV-Vis absorption spectrum serves as an indicator of the aggregation state. A low ratio of the first peak (around 328-350 nm) to the fourth peak (~409 nm) indicates a monomeric or less aggregated state, which is considered less toxic.[3] A high ratio is characteristic of poly-aggregates, which are associated with increased toxicity.[3]

-

Monomeric form: Predominates in organic solvents like DMSO or at very low aqueous concentrations (<10⁻⁶ M).[3][6]

-

Oligomers/Dimers: Forms as concentration increases in aqueous media.

-

Poly-aggregates: Forms at higher concentrations, leading to the formation of large, toxic complexes.[6]

Chemical Stability

This compound is susceptible to degradation under several conditions:

-

Photodegradation: The conjugated polyene structure is highly sensitive to light, leading to oxidation and loss of activity.[7] Samples and formulations must be protected from light.

-

pH: While stable for extended periods in solutions between pH 4 and 10, it degrades under strongly acidic or alkaline conditions.[5][7]

-

Oxidation: The molecule is prone to autoxidation, a process that can be accelerated by heat and the presence of radical initiators.[8][9] The use of antioxidants can mitigate this degradation pathway.[9]

Experimental Protocols

Detailed and reproducible methodologies are essential for characterizing this compound and its formulations.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the Higuchi and Connors phase solubility method.[10]

-

Preparation: Prepare a series of buffers (e.g., phosphate-buffered saline) at various desired pH values.

-

Addition of Excess Solute: Add an excess amount of this compound powder (e.g., 10 mg) to a known volume (e.g., 10 mL) of each buffer in a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet any remaining undissolved drug.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm PTFE syringe filter to remove any fine particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or methanol) to a concentration within the linear range of a validated analytical method.

-

Analysis: Determine the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method. The absorbance maximum at ~408 nm is typically used for UV-Vis analysis.[11]

Protocol for Assessing Aggregation State by UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of the drug's aggregation state in a given formulation.

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the scan range from 300 nm to 450 nm.

-

Reference Samples:

-

Monomeric Reference: Prepare a dilute solution of this compound (~5-10 µg/mL) in pure DMSO. This spectrum will show four characteristic sharp peaks between 350-412 nm.[3]

-

Aggregated Reference: Prepare a suspension of this compound (~5-10 µg/mL) in phosphate-buffered saline (pH 7.4). This spectrum will show a broad, blue-shifted peak around 328 nm.[3]

-

-

Sample Preparation: Dilute the this compound formulation to be tested with an appropriate aqueous medium to achieve a final drug concentration of approximately 5-10 µg/mL.

-

Spectral Acquisition: Record the absorption spectrum of the test sample, using the formulation's drug-free vehicle as the blank.

-

Analysis:

-

Compare the spectral shape of the test sample to the monomeric and aggregated references.

-

Identify the main absorption peaks. The presence of a prominent peak below 350 nm indicates significant aggregation. The presence of the four characteristic peaks above 360 nm indicates a more monomeric or de-aggregated state.

-

Calculate the ratio of the absorbance of the first major peak (Peak I, ~328-350 nm) to the fourth peak (Peak IV, ~409-412 nm). A ratio < 0.5 is indicative of a predominantly monomeric state, while a ratio > 2 suggests a highly aggregated state.[3]

-

Protocol for Liposomal this compound Preparation (Thin-Film Hydration Method)

The thin-film hydration technique is a common and robust method for encapsulating this compound into liposomes.[12]

-

Lipid and Drug Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG)) and this compound in a suitable organic solvent system (e.g., chloroform:methanol 2:1 v/v).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) under reduced pressure. Continue until all solvent is removed and a thin, dry, uniform lipid film is formed on the inner surface of the flask.

-

Film Hydration: Introduce the aqueous hydration medium (e.g., phosphate-buffered saline) into the flask. Continue to rotate the flask in the water bath (at the same temperature, without vacuum) for 1-2 hours. This allows the lipid film to hydrate and peel off the glass, spontaneously forming multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To produce smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size. Typically, the suspension is passed sequentially through membranes with decreasing pore sizes (e.g., 10-15 passes through a 200 nm membrane followed by 10-15 passes through a 100 nm membrane).

-

Purification: Remove any unencapsulated (free) this compound from the liposome suspension using techniques such as dialysis against the hydration buffer or size exclusion chromatography.

-

Characterization: Analyze the final formulation for particle size and distribution (e.g., via dynamic light scattering), zeta potential, and drug encapsulation efficiency (determined by separating free drug from encapsulated drug and quantifying both).

Formulation Implications and Strategies

The physicochemical properties of this compound directly dictate the strategies required for a successful formulation. The primary goals are to enhance solubility, minimize aggregation-related toxicity, and improve the therapeutic index.

-

Lipid-Based Formulations: This is the most successful strategy to date.[12] Formulations like liposomes (e.g., AmBisome®), lipid complexes (e.g., Abelcet®), and colloidal dispersions encapsulate the drug within a lipidic environment.[12] This approach achieves several goals:

-

It sequesters the drug from the aqueous environment, preventing the formation of toxic poly-aggregates.

-

It provides a vehicle for intravenous administration.

-

It can alter the drug's pharmacokinetic profile, potentially leading to targeted delivery and reduced exposure to the kidneys.[12]

-

-

Polymeric Micelles and Nanoparticles: These systems use amphiphilic polymers to encapsulate this compound within the hydrophobic core of a nanoparticle, effectively solubilizing the drug and controlling its aggregation state.

-

Stabilization Techniques: To address chemical instability, formulations often require lyophilization (freeze-drying) for long-term storage, the inclusion of antioxidants, and packaging in light-protective containers.[9]

By leveraging a detailed understanding of these core physicochemical properties and applying the described experimental methodologies, researchers can effectively design, characterize, and optimize novel delivery systems for this compound, ultimately aiming to improve its safety and efficacy in treating severe fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 9. rjptonline.org [rjptonline.org]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 12. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

Amphotericin B: A Deep Dive into its Preferential Binding to Ergosterol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its efficacy is rooted in its selective interaction with ergosterol, the primary sterol component of fungal cell membranes, leading to cell death. This preference for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, forms the basis of its therapeutic window. This technical guide provides a comprehensive overview of the binding affinity of Amphotericin B for ergosterol versus cholesterol, details the experimental protocols used to quantify this interaction, and illustrates the underlying mechanisms of action.

Quantitative Analysis of Binding Affinity

The selective toxicity of Amphotericin B towards fungal cells is fundamentally due to its significantly higher binding affinity for ergosterol compared to cholesterol.[1] This differential affinity has been quantified by various biophysical techniques, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being prominent methods.

Published studies consistently demonstrate a greater affinity of AmB for membranes containing ergosterol. For instance, SPR studies have shown that Amphotericin B has an approximately 18-fold higher affinity for membranes containing ergosterol than for those containing cholesterol.[2] Further kinetic analysis from SPR experiments revealed that the association constant for AmB binding to ergosterol-containing liposomes is an order of magnitude larger than that for cholesterol-containing liposomes.[3][4]

| Parameter | Ergosterol-Containing Membrane | Cholesterol-Containing Membrane | Technique | Reference |

| Relative Affinity | ~18-fold higher | Lower | Surface Plasmon Resonance (SPR) | [2] |

| Association Constant | 1 order of magnitude larger | Lower | Surface Plasmon Resonance (SPR) | [3][4] |

Table 1: Comparative Binding Affinity of Amphotericin B for Ergosterol vs. Cholesterol Containing Membranes. This table summarizes the quantitative differences in the binding affinity of Amphotericin B for its target sterols.

Experimental Protocols

The quantification of the binding affinity of Amphotericin B to sterols relies on precise and robust experimental methodologies. Below are detailed outlines of the key techniques employed in these studies.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.[5]

Objective: To determine the kinetics and affinity of Amphotericin B binding to sterol-containing lipid membranes.

Methodology:

-

Sensor Chip Preparation: A sensor chip, typically gold-coated, is functionalized to allow for the immobilization of liposomes.

-

Liposome Immobilization:

-

Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) and either ergosterol or cholesterol at a specific molar ratio.

-

Immobilize the liposomes onto the sensor chip surface. This creates a model membrane system mimicking either a fungal or mammalian cell membrane.

-

-

Analyte Injection:

-

A solution of Amphotericin B at various concentrations is flowed over the sensor surface.

-

The binding of AmB to the immobilized liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

-

Data Analysis:

-

The association and dissociation phases of the binding interaction are monitored in real-time.

-

The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding, two-state reaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[1][6]

Objective: To characterize the thermodynamics of Amphotericin B binding to sterols.

Methodology:

-

Sample Preparation:

-

A solution of Amphotericin B is placed in the sample cell of the calorimeter.

-

A suspension of large unilamellar vesicles (LUVs) containing either ergosterol or cholesterol is loaded into the titration syringe.

-

-

Titration:

-

The sterol-containing LUVs are incrementally injected into the AmB solution.

-

The heat released or absorbed during the binding interaction is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the reactants.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, the association constant, which is the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Mechanism of Action and Experimental Workflow

The preferential binding of Amphotericin B to ergosterol triggers a cascade of events leading to fungal cell death. The primary mechanism involves the formation of transmembrane channels. An alternative, more recent model suggests a "sterol sponge" mechanism.

Signaling Pathways and Mechanisms of Action

The interaction of Amphotericin B with the fungal cell membrane is a multi-step process. Initially, AmB binds to ergosterol within the membrane. This binding is a crucial first step that then leads to one of two primary outcomes: the formation of ion channels or the extraction of ergosterol from the membrane. Both mechanisms ultimately disrupt membrane integrity and lead to cell death.

Figure 1: Amphotericin B's Differential Mechanism of Action. This diagram illustrates the high-affinity binding of Amphotericin B to ergosterol in fungal membranes, leading to pore formation or ergosterol extraction, membrane disruption, and ultimately cell death. In contrast, its low-affinity binding to cholesterol in mammalian membranes results in cellular toxicity.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of Amphotericin B for ergosterol and cholesterol follows a structured workflow, from sample preparation to data analysis and interpretation.

Figure 2: Experimental Workflow for Binding Affinity Analysis. This flowchart outlines the key stages involved in determining the binding affinity of Amphotericin B for ergosterol and cholesterol, from initial sample preparation through to final data interpretation.

References

- 1. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput and Sensitive Assay for Amphotericin B Interaction with Lipid Membrane on the Model Membrane Systems by Surface Plasmon Resonance [jstage.jst.go.jp]

- 3. Complex formation of amphotericin B in sterol-containing membranes as evidenced by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocol for In Vitro Susceptibility Testing of Amphotericin X1

For Research Use Only.

Introduction

Amphotericin X1 is a novel polyene antifungal agent. Polyenes represent a critical class of antifungal drugs that exhibit broad-spectrum activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2][3][4] The protocol described herein provides a standardized method for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. This method is adapted from established protocols for other polyene antifungals, such as Amphotericin B, and is intended for use by researchers, scientists, and drug development professionals.[5][6] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits visible growth of the organism.[7]

Principle

This protocol utilizes a broth microdilution method, a widely accepted technique for antifungal susceptibility testing.[6][8] In this assay, fungal isolates are exposed to serial twofold dilutions of this compound in a liquid growth medium. Following an incubation period, the MIC is determined by visual inspection of fungal growth in the wells of a microtiter plate. This method allows for the quantitative determination of the antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Materials and Reagents

-

This compound (powder, store as recommended by manufacturer)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS)

-

Glucose

-

Sterile distilled water

-

Sterile 0.85% saline

-

Sabouraud Dextrose Agar (SDA)

-

96-well sterile, flat-bottom microtiter plates

-

Sterile, disposable inoculation loops and spreaders

-

Spectrophotometer or McFarland density standards

-

Humidified incubator (35°C ± 2°C)

-

Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a concentration of 1600 µg/mL.

-

Further dilute this stock solution 1:10 in RPMI 1640 medium to obtain a working stock solution of 160 µg/mL. This working stock will be used to prepare the serial dilutions.

Preparation of Fungal Inoculum

-

Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

-

Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile 0.85% saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL for yeast).[9] This can be done using a spectrophotometer at a wavelength of 530 nm.

-

Prepare the final inoculum by diluting the adjusted fungal suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

Broth Microdilution Assay

-

Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

-

Add 200 µL of the 160 µg/mL this compound working stock solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL.

-

Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).

-

Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended to 72 hours.[7]

Determination of Minimum Inhibitory Concentration (MIC)

-

Following incubation, visually inspect the microtiter plates.

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.[7]

Data Presentation

Table 1: Example MIC Values of this compound Against Various Fungal Isolates

| Fungal Isolate | This compound MIC (µg/mL) |

| Candida albicans ATCC 90028 | 0.5 |

| Candida glabrata Clinical Isolate 1 | 1 |

| Candida parapsilosis ATCC 22019 | 0.25 |

| Candida krusei ATCC 6258 | 2 |

| Aspergillus fumigatus ATCC 204305 | 1 |

| Cryptococcus neoformans ATCC 90112 | 0.5 |

Table 2: Quality Control Ranges for Reference Strains

| QC Strain | This compound MIC Range (µg/mL) |

| Candida parapsilosis ATCC 22019 | 0.125 - 0.5 |

| Candida krusei ATCC 6258 | 1 - 4 |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro susceptibility testing of this compound.

Caption: Logical relationship of components in the MIC assay.

References

- 1. Polyenes Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amphotericin B - Wikipedia [en.wikipedia.org]

- 5. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reviberoammicol.com [reviberoammicol.com]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. himedialabs.com [himedialabs.com]

Application Notes and Protocols for Liposomal Amphotericin B for Intravenous Administration

A Note on Nomenclature: The query specified "Amphotericin X1." Based on available scientific literature, this is likely a typographical error for Amphotericin B, a widely used antifungal agent. This document will proceed under the assumption that the intended subject is Amphotericin B.

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent used to treat serious, life-threatening fungal infections.[1] Its use, however, is often limited by significant toxicity, particularly nephrotoxicity and infusion-related reactions.[2] To mitigate these adverse effects while preserving antifungal efficacy, lipid-based formulations have been developed. Among these, the liposomal formulation of Amphotericin B (L-AmB) represents a significant advancement.[2]

L-AmB consists of Amphotericin B intercalated into a unilamellar liposomal membrane.[3] This formulation alters the pharmacokinetic profile of the drug, leading to higher plasma concentrations and a different tissue distribution compared to conventional Amphotericin B deoxycholate (C-AmB).[4] The liposomal carrier system is designed to remain intact in circulation, reducing the exposure of mammalian cell membranes to the drug and thereby lowering its toxicity profile.[1][2]

These application notes provide a comprehensive overview of the liposomal formulation of Amphotericin B for intravenous administration, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of fungal cell membranes.[5][6] This binding leads to the formation of transmembrane channels or pores, which disrupt the integrity of the cell membrane.[1][6] The resulting leakage of intracellular ions, such as potassium, sodium, hydrogen, and chloride, and other small molecules leads to fungal cell death.[1][6]

While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[1][6] The liposomal formulation helps to shield the drug from interacting with mammalian cells until it reaches the site of fungal infection.[2] The liposomes are thought to preferentially bind to the fungal cell wall, where they are disrupted, releasing Amphotericin B to act on the fungal cell membrane.[2] Additionally, Amphotericin B may induce oxidative damage to fungal cells and stimulate phagocytic cells to aid in clearing the infection.[7]

dot

Figure 1: Mechanism of Action of Liposomal Amphotericin B.

Data Presentation

Formulation Characteristics

| Component | Amount per Vial | Purpose |

| Amphotericin B, USP | 50 mg | Active Pharmaceutical Ingredient |

| Hydrogenated Soy Phosphatidylcholine | ~213 mg | Liposome structural component |

| Cholesterol, NF | ~52 mg | Liposome stabilizer |

| Distearoylphosphatidylglycerol | ~84 mg | Liposome structural component |

| Alpha Tocopherol, USP | 0.64 mg | Antioxidant |

| Sucrose, NF | 900 mg | Lyoprotectant |

| Disodium Succinate Hexahydrate | 27 mg | Buffer |

Data sourced from the AmBisome® product label.[3]

Pharmacokinetic Parameters: Liposomal vs. Conventional Amphotericin B

| Parameter | Liposomal Amphotericin B (L-AmB) | Conventional Amphotericin B (C-AmB) |

| Dose | 2 mg/kg | 0.6 mg/kg |

| Cmax (µg/mL) | 16-fold higher than C-AmB | Lower |

| AUC (µg·h/mL) | 8-fold higher than C-AmB | Lower |

| Volume of Distribution (Vd) | Lower | Higher |

| Terminal Half-life (t½) | ~127 hours | Similar to L-AmB |

| Renal and Fecal Clearance | Greatly reduced | Higher |

This table presents a comparative summary of pharmacokinetic data. Absolute values can vary between studies and patient populations.[4]

Recommended Dosing for Intravenous Administration

| Indication | Recommended Daily Dose |

| Empirical therapy in febrile, neutropenic patients | 3 mg/kg/day |

| Systemic fungal infections (Aspergillus, Candida, Cryptococcus) | 3 to 5 mg/kg/day |

| Cryptococcal meningitis in HIV-infected patients | 6 mg/kg/day |

| Visceral leishmaniasis | Varies by region; total dose of 15 to 30 mg/kg |

Dosage should be adjusted based on the specific patient's clinical status and response to therapy.[7][8]

Experimental Protocols

Protocol for Preparation and Administration of Liposomal Amphotericin B for Injection

This protocol is a generalized procedure for the reconstitution and dilution of lyophilized L-AmB for intravenous infusion.

1. Reconstitution: a. Aseptically add 12 mL of Sterile Water for Injection, USP, to a 50 mg vial of L-AmB.[8] b. Immediately shake the vial vigorously for 30 seconds to completely disperse the lyophilized powder. The resulting concentrate will contain 4 mg of Amphotericin B per mL.[8] c. Visually inspect the concentrate for particulate matter and ensure it is a translucent, yellow suspension.

2. Dilution: a. Calculate the required dose of Amphotericin B in milligrams based on the patient's weight (e.g., 3 mg/kg). b. Withdraw the calculated volume of the L-AmB concentrate into a sterile syringe. c. Attach the provided 5-micron filter to the syringe.[8] d. Inject the L-AmB concentrate through the filter into the appropriate volume of 5% Dextrose Injection, USP, to achieve a final concentration of 0.2 to 2.0 mg/mL.[8]

3. Administration: a. Administer the diluted L-AmB solution by intravenous infusion over a period of 2 to 6 hours.[7] b. If the patient experiences infusion-related reactions, the infusion duration may be extended. c. It is recommended to flush the existing intravenous line with 5% Dextrose Injection prior to infusion of L-AmB.[8]

dot

Figure 2: Workflow for L-AmB Preparation and Administration.

Toxicity Profile and Management

While L-AmB has a significantly improved safety profile compared to C-AmB, adverse effects can still occur.[2]

Common Adverse Effects:

-

Infusion-Related Reactions: Fever, chills, headache, nausea, and hypotension may occur within 1 to 3 hours of starting the infusion.[7] Premedication with acetaminophen, diphenhydramine, and/or hydrocortisone may be considered.[7]

-

Nephrotoxicity: An increase in serum creatinine can occur, though it is less frequent and severe than with C-AmB.[7] Monitoring renal function is crucial. Pre-hydration with normal saline may help mitigate nephrotoxicity.[7]

-

Electrolyte Imbalances: Hypokalemia and hypomagnesemia are common and require regular monitoring and supplementation.[1][7]

Drug Interactions:

-

Nephrotoxic Drugs: Concomitant use with other nephrotoxic agents (e.g., aminoglycosides, cyclosporine) may increase the risk of renal damage.[1]

-

Corticosteroids: May potentiate hypokalemia.[7]

-

Flucytosine: Concurrent use may increase the toxicity of flucytosine.[7]

dot

Figure 3: Benefits and Risks of Liposomal Amphotericin B.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 7. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. AMPHOTERICIN B liposomal injectable | MSF Medical Guidelines [medicalguidelines.msf.org]

Application Notes and Protocols for the Quantification of Amphotericin B by High-Performance Liquid Chromatography

Note: The user query specified "Amphotericin X1." However, extensive searches did not yield any substance with this designation. It is presumed that this was a typographical error and the intended analyte is the well-established antifungal agent, Amphotericin B . The following application notes and protocols are based on this assumption and pertain to the quantification of Amphotericin B.

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Amphotericin B in various samples using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Amphotericin B is a polyene macrolide antibiotic used to treat serious fungal infections.[1][2] Its quantitative determination is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of Amphotericin B due to its sensitivity, specificity, and reproducibility.[1][5][6] This document outlines a validated HPLC method for the determination of Amphotericin B.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the quantification of Amphotericin B, providing a comparative overview of the chromatographic conditions.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Retention Time (min) | Reference |

| Luna C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Tetrahydrofuran:o-phosphoric acid (60:30:10 v/v/v) | 1.0 | 287 | Not Specified | 7.722 | [2] |

| Apollo-C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Tetrahydrofuran (39:17:9) and EDTA Buffer (2.5 mmol/L) (650:350 v/v) | 1.5 | 380 | 0.01 - 0.03 | Not Specified | [7] |

| C18 | Acetonitrile:Acetic acid:Water (52:4.3:43.7 v/v/v) | 1.0 | 406 | 0.1 - 10.0 | < 12 | [5] |

| C18 | Phosphate buffer (pH 3.0):Acetonitrile (65:35 v/v) | Not Specified | 407 | Not Specified | < 23 | [3] |

| XBridge C18 (150 x 4.6 mm) | Acetic acid (0.73%):Acetonitrile (60:40 v/v) | 1.0 | 408 | 0.05 - 1.0 | < 3 | [6][8] |

| Spheri-5 cyano (30 x 4.6 mm, 5 µm) | Acetonitrile:Sodium acetate buffer (pH 4) (72:28 v/v) | 1.2 | 408 | 0.039 - 40 | 5.9 | [8] |

| Microsorb-MV 100-5 C-18 (250 x 4.6mm, 5 µm) | Acetonitrile:Phosphate buffer (pH 3) (60:40 v/v) | 1.0 | Not Specified | 5 - 30 | 5.42 | [1] |

Experimental Workflow

The diagram below illustrates the general workflow for the HPLC quantification of Amphotericin B.

Caption: Workflow for Amphotericin B quantification by HPLC.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of Amphotericin B in a given sample.

1. Materials and Reagents

-

Amphotericin B reference standard

-

HPLC grade acetonitrile, methanol, and tetrahydrofuran[1][2]

-

Sodium acetate

-

EDTA

-

HPLC grade water[1]

-

Human plasma (if applicable)[1]

-

0.22 µm syringe filters

2. Instrumentation

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Data acquisition and processing software.[1]

3. Preparation of Mobile Phase

-

Example Mobile Phase (Acetonitrile:Phosphate Buffer):

-

Prepare a phosphate buffer (e.g., pH 3) by dissolving an appropriate amount of a phosphate salt in HPLC grade water and adjusting the pH with orthophosphoric acid.

-

Mix acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.[1]

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

4. Preparation of Standard Solutions

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount of Amphotericin B reference standard and dissolve it in a minimal amount of a suitable solvent like DMSO or methanol.

-

Dilute to the final volume with the mobile phase in a volumetric flask. This solution should be protected from light.

-

-

Working Standard Solutions:

5. Sample Preparation

-

For Pharmaceutical Formulations:

-

For Biological Samples (e.g., Plasma):

-

To a known volume of plasma, add a protein precipitating agent like methanol or acetonitrile in a specific ratio (e.g., 1:2 v/v).[6]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).[9]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

-

6. Chromatographic Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3) (60:40 v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 30°C[8]

-

Detection Wavelength: 408 nm[8]

7. Data Analysis

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve.

-

Plot the peak area of Amphotericin B as a function of its concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.99.[1]

-

Inject the prepared sample solutions.

-

Determine the concentration of Amphotericin B in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway (Illustrative)

While Amphotericin B does not directly engage in signaling pathways in the same manner as receptor agonists or antagonists, its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to pore formation and subsequent cell death. The following diagram illustrates this logical relationship.

Caption: Mechanism of action of Amphotericin B.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of Amphotericin B. The specific chromatographic conditions can be adapted based on the available instrumentation and the sample matrix. Proper method validation according to ICH guidelines is essential to ensure accurate and precise results.[2]

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Validated HPLC-UV method for amphotericin B quantification in a critical patient receiving AmBisome and treated with extracorporeal replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of an analytical method for the titration of injectable lyophilized Amphotericin B [medigraphic.com]

- 8. rroij.com [rroij.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Amphotericin B Delivery Systems in Targeted Fungal Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity and low incidence of resistance.[1][2] However, its clinical utility is often hampered by poor water solubility and significant dose-limiting toxicities, most notably nephrotoxicity.[2][3] These limitations arise from the drug's mechanism of action, which involves binding to ergosterol in fungal cell membranes, but also to cholesterol in mammalian cell membranes, leading to pore formation and cellular damage.[1][4]

To mitigate these adverse effects and enhance therapeutic efficacy, various advanced drug delivery systems have been developed. These nanoformulations aim to:

-

Improve Solubility: Encapsulating the hydrophobic AmB within a hydrophilic carrier system enhances its solubility in aqueous media for intravenous administration.

-

Reduce Toxicity: By altering the drug's biodistribution and reducing its interaction with mammalian cells, particularly in the kidneys, these systems significantly lower the risk of toxicity.[3][5]

-

Enable Targeted Delivery: Formulations can be engineered to specifically target fungal cells or infected tissues, including intracellular pathogens residing within macrophages.[6][7]

This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of various AmB delivery systems, including liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles.

Mechanism of Action and Targeted Delivery

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores or channels. These channels allow the leakage of essential intracellular ions, such as potassium, ultimately resulting in fungal cell death.[1][4] The preferential binding to ergosterol over mammalian cholesterol provides a degree of selectivity, though off-target binding to cholesterol is responsible for the drug's toxicity.

Targeted delivery systems exploit various strategies to concentrate AmB at the site of infection. Passive targeting relies on the enhanced permeability and retention (EPR) effect in infected or inflamed tissues. Active targeting involves modifying the surface of the nanocarrier with ligands (e.g., mannose) that are recognized by receptors on immune cells like macrophages, which are often reservoirs for fungal pathogens.[7][8]

References

- 1. Amphotericin B loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carrier (NLCs): physicochemical and solid-solution state characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization, and evaluation of amphotericin B-loaded MPEG-PCL-g-PEI micelles for local treatment of oral Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphotericin B formulations and drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Amphotericin B-loaded mannose modified poly(d,l-lactide-co-glycolide) polymeric nanoparticles for the treatment of visceral leishmaniasis: in vitro and in vivo approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

Application Note: Mass Spectrometry Analysis of Amphotericin X1 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin X1 is a novel polyene macrolide antibiotic, analogous in structure and function to Amphotericin B. Like other polyene macrolides, it exhibits broad-spectrum antifungal activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death[1][2][3]. This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines a strategy for the investigation of its potential metabolites. Given that significant in vivo metabolism of the closely related Amphotericin B is not observed in humans, with the drug being primarily eliminated unchanged, the focus of this note is on the parent compound's analysis, with a discovery-based approach for metabolite identification[1][4][5][6].

Quantitative Analysis of this compound

A sensitive and robust LC-MS/MS method is crucial for the pharmacokinetic and toxicokinetic assessment of this compound. The following tables summarize typical validation parameters for the quantification of polyene macrolides in biological fluids, based on established methods for Amphotericin B[4][7][8].

Data Presentation: LC-MS/MS Method Performance

Table 1: Calibration Curve and Linearity

| Matrix | Analyte | Calibration Range (ng/mL) | R² |

| Human Plasma | This compound | 5 - 1,000 | >0.99 |

| Human Urine | This compound | 5 - 1,000 | >0.99 |

| Cerebrospinal Fluid (CSF) | This compound | 0.1 - 250 | >0.99 |

| Plasma Ultrafiltrate | This compound | 0.625 - 250 | >0.99 |

Table 2: Precision and Accuracy

| Matrix | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |

| Human Plasma | LLOQ | 5 | <15 | <15 | ±15 |

| Low QC | 15 | <10 | <10 | ±10 | |

| Mid QC | 150 | <10 | <10 | ±10 | |

| High QC | 750 | <10 | <10 | ±10 | |

| CSF | LLOQ | 0.1 | <20 | <20 | ±20 |

| Low QC | 0.3 | <15 | <15 | ±15 | |

| High QC | 200 | <15 | <15 | ±15 |

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation (for Plasma and Urine)

This protocol is a rapid and effective method for extracting this compound from plasma and urine samples[8].

-

Sample Thawing: Thaw plasma or urine samples at room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 25 µL of the sample.

-

Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Natamycin, 1 µg/mL in methanol).

-

Precipitation: Add 100 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Solid-Phase Extraction (for CSF and Plasma Ultrafiltrate)

This protocol is suitable for cleaner sample extracts and lower concentration ranges, as often required for CSF and unbound drug analysis[7][9].

-

Sample Thawing: Thaw CSF or plasma ultrafiltrate samples at room temperature.

-

Aliquoting: To a clean tube, add 100 µL of the sample.

-

Internal Standard Addition: Add 25 µL of the internal standard working solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Transfer to an HPLC vial and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following parameters are based on typical methods for Amphotericin B and should be optimized for this compound[4][10].

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-2.5 min: 40% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 40% B

-

3.1-4.0 min: 40% B

-

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 400°C[4]

-

MRM Transitions:

-

Collision Energy: Optimize for each transition (e.g., 20-30 eV)[4].

Metabolite Identification Strategy

While significant metabolism of Amphotericin B is not reported in humans, a discovery-based approach using high-resolution mass spectrometry (HRMS) is recommended for new chemical entities like this compound[5].

Protocol 4: In Vitro and In Vivo Metabolite Screening

-

In Vitro Incubation: Incubate this compound with human liver microsomes or hepatocytes.

-

In Vivo Sampling: Collect plasma, urine, and fecal samples from preclinical species dosed with this compound.

-

Sample Preparation: Perform protein precipitation or SPE as described above.

-

LC-HRMS Analysis: Analyze the samples using a Q-TOF or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

-

Data Processing: Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) compared to control samples.

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Logical diagram of the proposed mechanism of action for this compound.

References

- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. notesforbiology.com [notesforbiology.com]

- 3. Amphotericin B - Wikipedia [en.wikipedia.org]

- 4. Sensitive LC-MS/MS Methods for Amphotericin B Analysis in Cerebrospinal Fluid, Plasma, Plasma Ultrafiltrate, and Urine: Application to Clinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Excretion, and Mass Balance of Liposomal Amphotericin B (AmBisome) and Amphotericin B Deoxycholate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, excretion, and mass balance of liposomal amphotericin B (AmBisome) and amphotericin B deoxycholate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of free and total amphotericin B in human biologic matrices by a liquid chromatography tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sensitive LC-MS/MS Methods for Amphotericin B Analysis in Cerebrospinal Fluid, Plasma, Plasma Ultrafiltrate, and Urine: Application to Clinical Pharmacokinetics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. tga.gov.au [tga.gov.au]

Troubleshooting & Optimization

Reducing hemolytic activity of "Amphotericin X1" formulations

Technical Support Center: Amphotericin X1 Formulations

An Important Note on "this compound": The compound "this compound" is not found in current scientific literature. This guide is based on the well-researched antifungal agent, Amphotericin B (AmB) , which is known for its significant hemolytic activity. The principles, protocols, and troubleshooting advice provided here are directly applicable to researchers working to mitigate the toxicity of AmB formulations.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the hemolytic activity of Amphotericin B formulations.

Understanding the Mechanism of Hemolytic Activity

Amphotericin B's primary mechanism of antifungal action is also the source of its toxicity to mammalian cells. It has a high affinity for ergosterol, a key component of fungal cell membranes[1][2]. Upon binding, AmB molecules form pores or channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions and ultimately cell death[1][2].

However, AmB can also bind to cholesterol in mammalian cell membranes, including those of red blood cells (erythrocytes)[2]. While its affinity for cholesterol is lower than for ergosterol, this interaction is significant enough to cause the formation of transmembrane channels, leading to increased permeability, leakage of hemoglobin, and hemolysis (the rupture of red blood cells)[1][3]. The development of lipid-based formulations is a key strategy to reduce this off-target toxicity by altering the drug's distribution and interaction with mammalian cell membranes[4][5].

Signaling Pathway of Amphotericin B Induced Hemolysis

Caption: Mechanism of Amphotericin B-induced hemolysis in erythrocytes.

Frequently Asked Questions (FAQs)

Q1: Why is my conventional Amphotericin B formulation showing high hemolytic activity?

A1: Conventional AmB, often formulated with deoxycholate (Fungizone), exists as a micellar suspension. In this form, a significant amount of monomeric AmB is available to interact with cholesterol in red blood cell membranes, leading to pore formation and lysis[6]. This formulation is well-documented for its dose-dependent hemolytic and nephrotoxic effects[4][5].

Q2: How do lipid-based formulations reduce hemolysis?

A2: Lipid-based formulations (e.g., liposomal AmB like AmBisome, lipid complexes like Abelcet) are designed to keep AmB encapsulated or complexed within a lipid structure[4][7]. This sequestration reduces the amount of free, monomeric AmB in circulation, thereby decreasing its interaction with cholesterol in erythrocyte membranes. The drug is preferentially released at the site of fungal infection, improving its therapeutic index[5][8].

Q3: What is an acceptable level of hemolysis for a new formulation in vitro?

A3: While there is no universal standard, a common goal in formulation development is to achieve significantly lower hemolysis compared to conventional AmB deoxycholate. Many studies aim for hemolysis below 5-10% at therapeutically relevant concentrations. The acceptable limit will ultimately depend on the intended clinical application and regulatory guidelines.